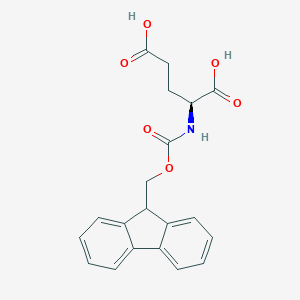

Fmoc-Glu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427055 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121343-82-6 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-glutamic acid 5-tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-glutamic acid 5-tert-butyl ester, a critical building block in solid-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the efficient and high-purity production of this essential reagent.

Introduction

Fmoc-L-glutamic acid 5-tert-butyl ester, also known as Fmoc-Glu(OtBu)-OH, is a derivative of the amino acid L-glutamic acid.[1] The presence of the acid-labile tert-butyl (tBu) group on the side-chain carboxyl function and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group allows for orthogonal protection strategies in peptide synthesis.[2] This enables the selective deprotection of either the N-terminus for chain elongation or the side chain during final cleavage, making it an invaluable tool in the synthesis of complex peptides.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-glutamic acid 5-tert-butyl ester is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₆ | [4] |

| Molecular Weight | 425.47 g/mol | |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 83-91.2 °C | |

| Optical Rotation [α]D²⁰ | -4.5° to -8.8° (c=1 in 80% acetic acid or methanol) | |

| Purity (HPLC) | ≥98.0% | |

| CAS Number | 71989-18-9 |

Synthesis Methodology

The synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester is a multi-step process that begins with the protection of L-glutamic acid. The most common and scalable approach involves the initial formation of the di-tert-butyl ester of glutamic acid, followed by the selective removal of the α-tert-butyl ester and subsequent protection of the α-amino group with the Fmoc moiety.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for Fmoc-L-glutamic acid 5-tert-butyl ester.

Experimental Protocol: Synthesis

This protocol is based on a patented method that offers high yield and purity.

Step 1: Synthesis of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)

-

In a 3000 mL three-necked flask equipped with a mechanical stirrer, add 2324 g of tert-butyl acetate and 73.5 g of L-glutamic acid.

-

Stir the mixture and slowly add 160.8 mL of perchloric acid while maintaining the temperature at 10°C.

-

Allow the reaction to proceed for 48 hours at 10°C.

-

Cool the reaction mixture to 0°C and add 1000 mL of water.

-

Perform an extraction using the excess tert-butyl acetate as the organic phase.

-

Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.

-

Separate the layers and wash the organic layer three times with 400 mL of a 1% Na₂CO₃ solution.

-

Concentrate the organic layer under reduced pressure to obtain Glu(OtBu)₂ as an oily substance.

Step 2: Selective Deprotection of the α-carboxyl group

-

In a 1000 mL three-necked flask, add the 42 g of Glu(OtBu)₂ obtained in the previous step, 400 mL of water, and 11 g of copper(II) chloride (CuCl₂).

-

Heat the mixture to 50°C and react for 12 hours to form the copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2).

-

Cool the reaction mixture to room temperature.

-

Add 19 g of tetramethylethylenediamine (TMEDA) and 100 mL of dioxane.

-

Adjust the pH to 8-9 with triethylamine to yield L-Glutamic acid 5-tert-butyl ester (Glu(OtBu)).

Step 3: N-terminal Fmoc Protection

-

To the solution containing Glu(OtBu), add 48 g of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

-

Maintain the pH at 8-9 and allow the reaction to proceed for 10 hours to obtain the crude Fmoc-L-glutamic acid 5-tert-butyl ester.

Purification Methodology

Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. The primary methods employed are acidification, extraction, and crystallization.

Purification Workflow

Caption: Purification workflow for Fmoc-L-glutamic acid 5-tert-butyl ester.

Experimental Protocol: Purification

-

Acidify the crude reaction mixture from the synthesis step with hydrochloric acid (HCl).

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate layer under reduced pressure.

-

Induce crystallization of the product. This can be facilitated by the addition of a non-polar solvent such as hexane.

-

Filter the resulting white solid and wash with a cold solvent (e.g., a mixture of ethyl acetate and hexane).

-

Dry the purified solid under vacuum to obtain the final product.

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester using the described method.

| Parameter | Value | Reference |

| Yield of Glu(OtBu)₂ | 32.4% | |

| Final Yield of Fmoc-Glu(OtBu)-OH | 55 g (from 42 g of Glu(OtBu)₂) | |

| Purity (HPLC) | 99.2% - 99.4% | |

| Isomer Content | 0.12% |

Conclusion

This guide has detailed a robust and scalable method for the synthesis and purification of high-purity Fmoc-L-glutamic acid 5-tert-butyl ester. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development. Adherence to these methodologies can ensure the consistent production of this critical building block for the synthesis of complex peptide-based therapeutics and research tools.

References

The Role of the Fmoc Protecting Group in Peptide Synthesis: A Technical Guide

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for chemically synthesizing peptides for research, diagnostics, and therapeutic applications. The success of this technique hinges on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This process requires a robust strategy to prevent unwanted side reactions, primarily through the use of temporary protecting groups for the α-amino group of each incoming amino acid. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the cornerstone of modern SPPS due to its unique chemical properties and mild deprotection conditions.[1]

This technical guide provides an in-depth exploration of the Fmoc protecting group, detailing its mechanism of action, its central role in the SPPS cycle, and the associated experimental protocols critical for researchers, scientists, and drug development professionals.

The Chemistry of the Fmoc Group

The Fmoc group is a base-labile urethane protecting group.[2] Its widespread adoption is due to its stability under the acidic conditions used to cleave the final peptide from most resin types, which allows for an "orthogonal" protection strategy.[3] This means the temporary Nα-Fmoc protection can be removed repeatedly throughout the synthesis without disturbing the permanent, acid-labile side-chain protecting groups or the resin linkage.[1]

Mechanism of Deprotection

The key to the Fmoc group's utility is the acidic nature of the proton at the 9-position of its fluorenyl ring system. Deprotection is an elimination reaction catalyzed by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

The mechanism proceeds in two main steps:

-

Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorene ring.

-

β-Elimination: This initial step facilitates a β-elimination, leading to the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

-

DBF Adduct Formation: The reactive DBF is immediately trapped by the excess secondary amine (piperidine) to form a stable, inert adduct, which prevents DBF from causing unwanted side reactions with the newly deprotected peptide chain.

The formation of this DBF-piperidine adduct can be monitored by UV spectrophotometry (around 301 nm), providing a convenient method for real-time monitoring of the deprotection reaction.

The Fmoc-SPPS Cycle

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. The entire process is typically performed in an automated peptide synthesizer.

The core cycle consists of four main stages:

-

Swelling: The solid support (resin) is swollen in a suitable solvent, typically DMF, to ensure all reactive sites are accessible.

-

Fmoc Deprotection: The resin-bound peptide is treated with a 20% piperidine solution in DMF to remove the N-terminal Fmoc group, exposing a free primary or secondary amine.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct. This step is critical to prevent neutralization of the subsequent coupling reagents.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin. The activated carboxylic acid reacts with the free amine on the peptide chain to form a new peptide bond. This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data in Fmoc-SPPS

The efficiency of each step is critical for the final yield and purity of the peptide. Below are tables summarizing key quantitative parameters.

Table 1: Comparison of Common Deprotection Conditions

| Reagent | Concentration | Typical Time | Notes |

|---|---|---|---|

| Piperidine | 20% in DMF | 5-15 min | Standard, but can promote aspartimide formation. |

| Piperidine + 0.1M HOBt | 20% in DMF | 10-20 min | HOBt addition can reduce aspartimide formation. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF | 2-5 min | Much faster than piperidine; often used for difficult deprotections. |

| Piperazine | 10% w/v in DMF/EtOH | 3-10 min | Can reduce aspartimide formation compared to piperidine. |

Table 2: Efficiency of Common Coupling Reagents

| Reagent | Type | Relative Efficiency | Notes |

|---|---|---|---|

| HBTU/HCTU | Aminium/Uronium Salt | High | Widely used, efficient, and cost-effective. HCTU is often faster. |

| HATU | Aminium/Uronium Salt | Very High | Highly effective for sterically hindered amino acids, but more expensive. |

| DIC/HOBt | Carbodiimide | Moderate-High | A classic, cost-effective method. Minimizes racemization for residues like Cys and His. |

| COMU | Aminium/Uronium Salt | Very High | High solubility and reactivity, often surpasses HATU for difficult couplings. |

Key Experimental Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence and scale.

Protocol 1: Resin Swelling and Preparation

-

Place 0.1 mmol of the appropriate Fmoc-amino acid-loaded resin into a peptide synthesis vessel.

-

Add DMF (approx. 10 mL per gram of resin) to the vessel.

-

Agitate the resin slurry at room temperature for at least 1-2 hours to ensure complete swelling.

-

Drain the DMF from the vessel using vacuum or nitrogen pressure.

Protocol 2: Standard Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

-

Agitate the mixture for 3 minutes and drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF.

-

Agitate the mixture for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

Protocol 3: HBTU-Mediated Amino Acid Coupling

-

In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

Protocol 4: Cleavage from Resin and Side-Chain Deprotection Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a certified chemical fume hood with appropriate personal protective equipment.

-

After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a fresh cleavage cocktail. A common choice is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The composition depends on the amino acids present in the peptide. For most sequences, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Stir the slurry at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Advantages of the Fmoc Strategy

The Fmoc-based approach offers several distinct advantages over the older tert-butyloxycarbonyl (Boc) strategy:

-

Milder Conditions: The repetitive deprotection steps use a mild base, avoiding the harsh, repeated acid treatments required in Boc chemistry, which can degrade sensitive sequences.

-

Orthogonality: The base-lability of Fmoc is orthogonal to the acid-labile side-chain protecting groups and resin linkers, simplifying the synthesis strategy.

-

Compatibility: The milder conditions are compatible with a wide range of sensitive and post-translationally modified amino acids, such as phosphorylated or glycosylated residues.

-

Safety and Simplicity: The final cleavage does not require the use of highly hazardous hydrofluoric acid (HF), which was common in Boc-SPPS.

The 9-fluorenylmethoxycarbonyl protecting group is integral to the success and widespread use of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that is compatible with a vast array of chemistries, enabling the routine and automated synthesis of complex peptides. For researchers in life sciences and drug development, a thorough understanding of the principles and protocols governing Fmoc-SPPS is essential for producing high-quality peptides for their applications.

References

An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step processes required for drug development and peptide synthesis. Among these, the tert-butyl (tBu) ester stands out as a robust and versatile protecting group for carboxylic acids. Its widespread adoption is due to a favorable combination of stability across a broad range of chemical conditions and the ease with which it can be selectively removed under specific, mild acidic conditions. This guide provides a comprehensive overview of the core principles, experimental protocols, and practical considerations for utilizing tert-butyl ester side chain protection.

Core Principles of Tert-Butyl Ester Protection

The utility of the tert-butyl ester lies in its unique chemical properties. The bulky tert-butyl group provides significant steric hindrance, shielding the carbonyl group of the ester from nucleophilic attack.[1] Furthermore, its deprotection mechanism relies on the formation of a highly stable tertiary carbocation, allowing for cleavage under conditions that leave many other protecting groups intact.

1.1 Stability Profile

The tert-butyl ester protecting group is renowned for its exceptional stability under a variety of reaction conditions, which is a critical advantage in complex synthetic routes.[1][2]

-

Basic Conditions: It is completely stable to strong bases, making it fully compatible with base-labile protecting groups like the Fluorenylmethyloxycarbonyl (Fmoc) group used in peptide synthesis.[3]

-

Nucleophiles: The steric bulk of the tBu group effectively prevents reactions with most nucleophiles.[2]

-

Reductants: It is stable against various reducing agents, including catalytic hydrogenation.

-

Oxidizing Agents: It can withstand many common oxidizing conditions.

This stability profile allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.

1.2 Mechanism of Protection: Esterification

The formation of a tert-butyl ester typically involves the acid-catalyzed addition of a carboxylic acid to isobutene or the reaction with tert-butanol. The reaction with isobutene is common, where a strong acid protonates the alkene to form the stable tert-butyl cation. This electrophile is then attacked by the nucleophilic carboxylic acid to yield the protected ester.

Caption: Acid-catalyzed formation of a tert-butyl ester from a carboxylic acid and isobutene.

1.3 Mechanism of Deprotection: Acidolysis

The defining characteristic of the tert-butyl ester is its lability under acidic conditions. The most common reagent for this cleavage is trifluoroacetic acid (TFA). The mechanism is initiated by the protonation of the ester's carbonyl oxygen. This is followed by the cleavage of the carbon-oxygen bond to release the carboxylic acid and the highly stable tert-butyl carbocation. The carbocation is then typically quenched by deprotonation to form isobutylene gas or trapped by scavengers present in the reaction mixture.

Caption: Acid-catalyzed cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).

Experimental Protocols

The following sections provide generalized yet detailed protocols for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection.

2.1 Protocol: Tert-Butylation of Carboxylic Acids

Several methods exist for the formation of tert-butyl esters. A recently developed, high-yield method that is particularly effective for free amino acids utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH).

Method: Using Bis(trifluoromethanesulfonyl)imide in Tert-Butyl Acetate

-

Preparation: To a solution of the free amino acid (1.0 eq) in tert-butyl acetate (used as both solvent and reagent), add bis(trifluoromethanesulfonyl)imide (1.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically rapid, proceeding much faster than conventional methods.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be purified by flash column chromatography if necessary.

2.2 Protocol: Cleavage of Tert-Butyl Esters with TFA

This protocol is standard for the final deprotection step in Solid-Phase Peptide Synthesis (SPPS) but is broadly applicable.

Method: Standard TFA Cleavage

-

Preparation: Place the dried tert-butyl protected compound or peptide-bound resin in a suitable reaction vessel.

-

Cleavage Reaction: Add a freshly prepared cleavage cocktail to the vessel (a typical volume is 10 mL per 1 g of resin). Stir or gently agitate the mixture at room temperature for 1.5 to 4 hours. The duration depends on the stability of other protecting groups and the nature of the substrate.

-

Isolation (for SPPS): Filter the reaction mixture to separate the resin. Collect the filtrate, which contains the deprotected peptide. Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitation: Add the TFA solution dropwise into a centrifuge tube containing a large volume (approx. 10x the TFA volume) of cold diethyl ether. A white precipitate of the crude product should form.

-

Purification: Centrifuge the mixture to pellet the solid product. Decant the ether. Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers. Dry the final product under a stream of nitrogen or in a vacuum desiccator.

Quantitative Data

The efficiency of tert-butyl ester cleavage is dependent on the specific acidic conditions employed. The choice of cleavage cocktail is critical, especially in peptide synthesis where sensitive amino acid residues may be present.

Table 1: Common TFA Cleavage Cocktails and Conditions

| Cocktail Composition (v/v/v) | Reagent Name | Target Residues / Application | Typical Cleavage Time | Reference(s) |

| 95% TFA / 2.5% H₂O / 2.5% TIS¹ | Standard | General purpose; for peptides without sensitive residues. | 1.5 - 2 hours | |

| 94% TFA / 2.5% H₂O / 2.5% EDT² / 1% TIS | - | For peptides containing Cysteine (Cys). | 2 - 4 hours | |

| 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | Reagent K | For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). | 2 - 4 hours | |

| 50% TFA in DCM³ | - | General deprotection in solution-phase synthesis. | 1 - 5 hours |

¹TIS = Triisopropylsilane (a carbocation scavenger) ²EDT = 1,2-Ethanedithiol ³DCM = Dichloromethane

Table 2: Relative Stability and Cleavage of tBu-Protected Amino Acids

| Protected Residue | Linkage Type | Relative Stability | Cleavage Notes | Reference(s) |

| Asp(OtBu) | Ester | Less Stable | Readily cleaved with 95% TFA within 1-2 hours. | |

| Glu(OtBu) | Ester | Less Stable | Similar to Asp(OtBu), cleavage is efficient under standard conditions. | |

| Ser(tBu) | Ether | More Stable | Generally requires standard cleavage times (2-4 hours). | |

| Thr(tBu) | Ether | More Stable | Similar to Ser(tBu). | |

| Tyr(tBu) | Ether | More Stable | Similar to Ser(tBu). | |

| Cys(S-tBu) | Thioether | Very Stable | Stable to standard TFA; requires stronger acids or specific reagents like Hg(OAc)₂ for removal. |

Workflow Visualization

Effective implementation of protection and deprotection strategies relies on a clear and logical workflow.

Caption: General workflow for the cleavage and deprotection of a tBu-protected peptide.

References

Fmoc-Glu-OH solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Fmoc-Glu-OH in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-glutamic acid (this compound), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid in various organic solvents is paramount for researchers, scientists, and professionals in drug development to ensure efficient and successful peptide synthesis. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in practical application.

Quantitative Solubility Data

The solubility of Fmoc-L-glutamic acid has been systematically determined in a range of organic solvents at various temperatures. A key study utilized the static gravimetric method to measure the mole fraction solubility of Fmoc-L-glutamic acid in 14 different monosolvents at temperatures ranging from 283.15 K to 323.15 K[1][2]. The experimental data consistently show that the solubility of Fmoc-L-glutamic acid increases with rising temperature across all tested solvent systems[1][2].

The following table summarizes the mole fraction solubility (x) of Fmoc-L-glutamic acid in these solvents at three representative temperatures.

Table 1: Mole Fraction Solubility (x × 10^3) of Fmoc-L-Glutamic Acid in Various Organic Solvents at Different Temperatures

| Solvent | 283.15 K | 303.15 K | 323.15 K |

| Methanol | 1.83 | 3.49 | 6.33 |

| Ethanol | 1.01 | 2.05 | 3.86 |

| n-Propanol | 0.69 | 1.48 | 2.94 |

| Isopropanol | 0.51 | 1.15 | 2.39 |

| n-Butanol | 0.49 | 1.10 | 2.29 |

| n-Pentanol | 0.35 | 0.84 | 1.82 |

| Methyl Acetate | 2.54 | 4.88 | 8.82 |

| Ethyl Acetate | 1.52 | 3.10 | 5.86 |

| Propyl Acetate | 1.08 | 2.29 | 4.49 |

| Butyl Acetate | 0.81 | 1.79 | 3.64 |

| Dimethyl Carbonate | 1.27 | 2.61 | 5.02 |

| Acetone | 3.91 | 7.32 | 12.98 |

| 2-Butanone | 3.28 | 6.32 | 11.41 |

| Acetonitrile | 0.43 | 0.92 | 1.83 |

Data extracted from the Journal of Chemical & Engineering Data[1].

Qualitative and Supplier-Reported Solubility

In addition to the systematically measured data above, various chemical suppliers provide qualitative and semi-quantitative solubility information for this compound and its derivatives in solvents commonly used for peptide synthesis.

-

Dimethylformamide (DMF): While not included in the comprehensive study cited above, DMF is one of the most common solvents for SPPS. Fmoc-L-glutamic acid is generally considered soluble in DMF. For instance, a derivative, Fmoc-Glu(OtBu)-OH, is reported to be clearly soluble in DMF at a concentration of 25 mmole in 50 ml. Another supplier indicates an optical rotation measurement is taken with a concentration of C=1 in DMF, implying good solubility.

-

Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO. One supplier specifies a solubility of 100 mg/mL in DMSO, which may require sonication to achieve.

-

Dichloromethane (DCM): Fmoc-L-glutamic acid is reported to be soluble in dichloromethane.

-

Other Solvents: Chemical suppliers also list chloroform, ethyl acetate, and acetone as solvents in which Fmoc-L-glutamic acid is soluble. It is slightly soluble in water.

Experimental Protocol: Determination of Solubility via Static Gravimetric Method

The following protocol outlines the steps for determining the solubility of this compound in an organic solvent using the static gravimetric method, as described in the literature.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg)

-

Filtration system (e.g., syringe filter with a compatible membrane, 0.45 µm)

-

Drying oven

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Circulate the water through the jacket of the glass vessel to maintain a constant temperature.

-

Sample Preparation: Add an excess amount of solid this compound to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. A minimum of 24 hours is recommended to ensure saturation.

-

Phase Separation: Stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 12 hours.

-

Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter. The syringe should be pre-heated to the experimental temperature to prevent precipitation during sampling.

-

Solvent Evaporation: Transfer the collected saturated solution to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent without decomposing the this compound.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried this compound residue.

-

Calculation: The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute = mass of the dried this compound

-

M_solute = molar mass of this compound (369.37 g/mol )

-

m_solvent = mass of the solvent in the sampled solution

-

M_solvent = molar mass of the solvent

-

Visualizations

To further clarify the experimental and practical workflows involving this compound, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Role of this compound in a typical SPPS workflow.

References

The Versatility of Fmoc-Glu-OH in Biochemical Research: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-Glu-OH) and its derivatives are indispensable tools in the landscape of biochemical research. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate its effective implementation in the laboratory.

This compound, a cornerstone of modern peptide chemistry, serves as a crucial building block for the synthesis of peptides and peptidomimetics. Its unique structure, featuring the base-labile Fmoc protecting group on the α-amino group and a reactive carboxylic acid side chain, allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. The side chain's carboxylic acid can be either protected, typically as a tert-butyl (OtBu) ester for orthogonal deprotection, or left free for subsequent modifications, making it a versatile component for creating complex biomolecules.

Core Applications in Biochemical Research

The utility of this compound and its derivatives extends across several key areas of biochemical research:

-

Solid-Phase Peptide Synthesis (SPPS): As a fundamental amino acid building block, Fmoc-Glu(OtBu)-OH is widely used to introduce glutamic acid residues into peptide sequences. The OtBu protecting group on the side chain prevents unwanted reactions during peptide elongation and is readily removed under acidic conditions during the final cleavage from the resin.

-

Bioconjugation and Linker Chemistry: The side chain carboxylic acid of glutamic acid provides a convenient handle for the attachment of other molecules, such as drugs, fluorescent labels, or polyethylene glycol (PEG) chains. This makes this compound an effective linker for creating peptide-drug conjugates (PDCs) and other functionalized biomolecules.[1]

-

Peptidomimetic and Drug Design: The incorporation of glutamic acid and its analogs can influence the secondary structure and biological activity of peptides.[2] this compound is therefore a valuable tool in the design of peptidomimetics with enhanced stability and therapeutic properties.

-

Enzyme Substrate Synthesis: Peptides containing specific recognition sequences for enzymes can be synthesized using this compound. These synthetic peptides serve as valuable substrates for studying enzyme kinetics and inhibitor screening.[2]

-

Biosensor Development: Peptides with specific binding properties can be immobilized on sensor surfaces to create highly selective biosensors.[3][4] The glutamic acid side chain can be utilized for covalent attachment to the sensor substrate.

Quantitative Data in Solid-Phase Peptide Synthesis

The efficiency of coupling and deprotection steps is critical for the successful synthesis of high-purity peptides. While yields can be sequence-dependent, the use of high-quality reagents and optimized protocols generally leads to high coupling efficiencies for Fmoc-Glu(OtBu)-OH.

| Parameter | Value | Conditions | Reference |

| Purity of Fmoc-Glu(OtBu)-OH | ≥ 99.0% (HPLC) | Commercial Specification | |

| Coupling Yield (Example) | High | HBTU/DIPEA activation | |

| Overall Yield (Example Peptide) | 65% | Manual and automated SPPS | |

| Cleavage Efficiency | High | TFA-based cleavage cocktail |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing Glutamic Acid

This protocol describes the manual synthesis of a model peptide containing a glutamic acid residue using Fmoc-Glu(OtBu)-OH.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, using Fmoc-Glu(OtBu)-OH at the desired position.

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Synthesis of a Peptide-Drug Conjugate using this compound as a Linker

This protocol outlines a general strategy for conjugating a drug molecule to a peptide via the side chain of a glutamic acid residue.

Materials:

-

Peptide containing a glutamic acid residue (synthesized with a free carboxylic acid side chain)

-

Amine-containing drug molecule

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide on a solid support, incorporating Fmoc-Glu-OAll (allyl ester protected) at the desired conjugation site. After completion of the peptide sequence, selectively deprotect the allyl group to reveal the free carboxylic acid side chain.

-

Activation of Glutamic Acid Side Chain:

-

Dissolve the peptide-resin in DMF.

-

Add HBTU (1.9 equivalents) and DIPEA (4 equivalents) to activate the carboxylic acid side chain of the glutamic acid residue.

-

-

Drug Conjugation: Add the amine-containing drug molecule to the activated peptide-resin and react for 2-4 hours at room temperature.

-

Cleavage and Purification: Cleave the peptide-drug conjugate from the resin and purify using standard procedures as described in the SPPS protocol.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex biochemical processes.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Synthesis of a Peptide-Drug Conjugate via a Glu linker.

Conclusion

This compound and its derivatives are powerful and versatile reagents in biochemical research. Their straightforward incorporation into SPPS protocols, coupled with the reactivity of the glutamic acid side chain, enables the synthesis of a wide array of complex peptides and bioconjugates. A thorough understanding of the underlying chemistry and the availability of robust experimental protocols are key to leveraging the full potential of these essential building blocks in the pursuit of novel therapeutics and a deeper understanding of biological systems.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that utilizes a base-labile Fmoc group for Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[1][2][3] This approach offers the advantage of milder reaction conditions compared to the Boc/Bzl strategy, making it compatible with a wider range of sensitive peptide modifications.[1]

Glutamic acid (Glu), an acidic amino acid, plays a crucial role in the structure and function of many biologically active peptides. In Fmoc-SPPS, the side-chain carboxyl group of glutamic acid must be protected to prevent unwanted side reactions during peptide chain elongation.[1] The most common protecting group for this purpose is the tert-butyl (OtBu) ester, hence the use of Fmoc-Glu(OtBu)-OH. This protecting group is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin using a strong acid, commonly trifluoroacetic acid (TFA).

These application notes provide a detailed, step-by-step protocol for the manual solid-phase synthesis of peptides containing glutamic acid using Fmoc-Glu(OtBu)-OH.

Quantitative Data Summary

The efficiency and outcome of SPPS can be evaluated by several quantitative parameters. The following table summarizes typical data for the synthesis of a moderately sized peptide incorporating Fmoc-Glu(OtBu)-OH.

| Parameter | Typical Value | Method of Determination | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | UV-Vis spectrophotometry of Fmoc cleavage | The initial loading of the first amino acid onto the resin is a critical determinant of the overall yield. |

| Fmoc Deprotection Time | 5 - 20 minutes | UV-Vis monitoring of dibenzofulvene-piperidine adduct | Can be performed in one or two steps. Difficult sequences may require longer deprotection times. |

| Coupling Time | 30 - 120 minutes | Kaiser test or other qualitative colorimetric tests | Sterically hindered amino acids or aggregated sequences may require longer coupling times or double coupling. |

| Coupling Efficiency (per step) | >99% | Calculated from the overall yield and peptide length | High coupling efficiency at each step is crucial for the purity of the final peptide. |

| Crude Peptide Purity | 70 - 95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity is dependent on the sequence, length, and success of each synthesis step. |

| Overall Yield | 20 - 50% | Calculated based on initial resin loading and final peptide mass | Yield is highly dependent on the peptide length and sequence. For a 140-step synthesis (70-mer peptide), a 99.5% yield at each step results in a 50% overall theoretical yield. |

Experimental Protocol: Step-by-Step Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis is a cyclical process of deprotection, washing, coupling, and washing.

Materials and Reagents:

-

Rink Amide Resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol or Reagent B: 88% TFA, 5% phenol, 5% water, 2% triisopropylsilane)

-

Cold diethyl ether

-

Solid Phase Synthesis reaction vessel

-

Shaker or bubbler for mixing

Protocol Steps:

-

Resin Preparation and Swelling:

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (Nα-Amino Group Deprotection):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling (Peptide Bond Formation):

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH, 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it. Allow pre-activation for a few minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 30-120 minutes at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a qualitative test (e.g., Kaiser test). A negative test (no color change) indicates a complete reaction.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

A final wash with DCM can be performed to prepare the resin for the next cycle.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After coupling the final amino acid, perform one last Fmoc deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DMF and then with DCM, and dry the resin under vacuum.

-

Prepare the cleavage cocktail in a well-ventilated fume hood. The choice of cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail like Reagent K is recommended. For many other peptides, a simpler cocktail like Reagent B is sufficient.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

-

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH.

Caption: Key chemical transformations in one cycle of Fmoc-SPPS.

References

Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-Glu(OtBu)-OH is a critical building block in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc group on the α-amine provides temporary protection and is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[2] The side-chain carboxyl group of glutamic acid is protected by a tert-butyl (OtBu) ester. This protecting group is stable to the basic conditions used for Fmoc removal but is easily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][3] This orthogonality ensures precise control over the peptide assembly process.[4]

The efficiency of the coupling reaction, where the carboxyl group of Fmoc-Glu(OtBu)-OH is activated to form an amide bond with the free N-terminal amine of the resin-bound peptide, is paramount for the synthesis of high-purity peptides. This document outlines the standard operating procedures for Fmoc-Glu(OtBu)-OH coupling, detailing various activation methods, experimental protocols, and troubleshooting strategies.

Coupling Reagents and Activation Methods

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. Several classes of reagents are commonly used for this purpose in SPPS.

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. DIC is often preferred in SPPS because its urea byproduct is more soluble in common solvents like dimethylformamide (DMF) and dichloromethane (DCM), facilitating its removal through washing. To suppress racemization and improve reaction rates, carbodiimide activation is almost always performed in the presence of additives.

-

Additives: 1-Hydroxybenzotriazole (HOBt) and its aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are common additives that form active esters, minimizing side reactions. More recent developments include the use of OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), which offers high coupling efficiency and a better safety profile.

-

-

Uronium/Aminium and Phosphonium Salts: These reagents, often referred to as "onium" salts, are highly efficient and lead to rapid coupling reactions.

-

HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate equivalent (TBTU) are highly effective, with coupling reactions often completing in 10-30 minutes.

-

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is even more reactive than HBTU, offering faster reactions with less epimerization, making it ideal for difficult or sterically hindered couplings.

-

PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt-based reagent also known for its high efficiency in promoting difficult couplings.

-

Data Presentation: Comparison of Coupling Protocols

The selection of a coupling protocol depends on factors such as the sequence, steric hindrance, cost, and desired reaction time. The following table summarizes typical conditions for various common coupling reagents.

| Coupling Reagent | Fmoc-Glu(OtBu)-OH (eq.) | Reagent (eq.) | Additive (eq.) | Base | Base (eq.) | Solvent | Typical Time | Coupling Efficiency |

| DIC/HOBt | 3 - 5 | 3 - 5.5 (DIC) | 3 - 5.5 (HOBt) | - | - | DMF, DCM/DMF | 1 - 4 hours | >97% |

| DIC/Oxyma | 3 - 5 | 3 - 5 (DIC) | 3 - 5 (Oxyma) | - | - | DMF | 45 - 90 min | >97% |

| HBTU | 2 - 3 | 1.9 - 2.9 (HBTU) | - | DIPEA | 4 - 10 | DMF, NMP | 10 - 60 min | >98% |

| HATU | 2 - 4 | 1.9 - 3.9 (HATU) | - | DIPEA/NMM | 4 - 10 | DMF, NMP | 15 - 60 min | >99% |

| PyBOP | 2 - 4 | 2 - 4 (PyBOP) | - | DIPEA/NMM | 4 - 8 | DMF, DCM | 1 - 2 hours | High |

Equivalents (eq.) are relative to the substitution level of the resin. DIPEA: Diisopropylethylamine; NMP: N-Methyl-2-pyrrolidone; NMM: N-Methylmorpholine.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Glu(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes prior to synthesis.

-

Fmoc Deprotection:

-

Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin with a fresh portion of 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and dibenzofulvene-piperidine adduct. A typical wash sequence is DMF (x5), DCM (x3), DMF (x3).

-

Follow the general pre-coupling steps in Protocol 1 .

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 eq.) and HOBt (3-5 eq.) in a minimal volume of DMF.

-

Add the Fmoc-Glu(OtBu)-OH/HOBt solution to the washed, deprotected peptide-resin.

-

Add DIC (3-5 eq.) to the resin suspension.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the reaction for completion using the Kaiser test (see Protocol 5 ).

-

Once the reaction is complete (Kaiser test negative), drain the coupling solution and wash the resin as described in Protocol 1 .

-

Follow the general pre-coupling steps in Protocol 1 .

-

Pre-activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the mixture and vortex for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

Monitor the reaction for completion using the Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin.

-

Follow the general pre-coupling steps in Protocol 1 .

-

Pre-activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution immediately to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes. Due to the high reactivity of HATU, coupling times can be significantly shorter.

-

Monitor the reaction for completion using the Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin.

The Kaiser test detects free primary amines on the resin. A positive result indicates an incomplete coupling.

-

Take a small sample of resin beads (1-2 mg) from the reaction vessel and wash them thoroughly with DMF and ethanol.

-

Add 2-3 drops of each of the following three solutions to the beads:

-

Potassium cyanide in pyridine.

-

Ninhydrin in ethanol.

-

Phenol in ethanol.

-

-

Heat the sample at 100-120°C for 3-5 minutes.

-

Observation:

-

Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue or purple color.

-

Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

-

Mandatory Visualizations

Caption: General workflow for a single Fmoc-Glu(OtBu)-OH coupling cycle in SPPS.

Caption: Simplified mechanism of Fmoc-amino acid activation and coupling.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Yield (Positive Kaiser Test) | Steric Hindrance: The peptide sequence near the coupling site is bulky. | Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature (e.g., to 40°C). |

| Incomplete Activation: Insufficient reagent or activation time. | Ensure correct stoichiometry and allow for a pre-activation step (1-5 minutes) before adding to the resin. | |

| Peptide Aggregation: The growing peptide chain folds on itself, blocking the N-terminus. | Use aggregation-disrupting solvents (e.g., NMP) or additives. Consider microwave-assisted synthesis to overcome aggregation. | |

| Suboptimal Reagents: Reagents or solvents are old or contain moisture. | Use fresh, high-purity reagents and anhydrous solvents. | |

| Solution: Perform a Double Coupling. If the Kaiser test is positive after the initial coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated Fmoc-Glu(OtBu)-OH. | ||

| Side Reactions | Racemization: Loss of stereochemical integrity at the α-carbon. | Use additives like HOBt, HOAt, or Oxyma, which are known to suppress racemization. Avoid excess base or prolonged activation times. |

| Aspartimide Formation: If an Asp residue is present in the sequence. | Use milder Fmoc deprotection conditions (e.g., DBU/piperidine mixtures) for shorter periods. | |

| Diketopiperazine Formation: At the dipeptide stage. | Couple the third amino acid quickly after deprotecting the second. Use Fmoc-dipeptides where possible. |

References

Application Notes and Protocols for Choosing the Right Coupling Reagents for Fmoc-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid (Glu), an acidic amino acid, is a common residue in peptides and proteins, playing crucial roles in their structure and function. In solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the selection of an appropriate coupling reagent for the incorporation of Fmoc-Glu-OH is critical to ensure high coupling efficiency, minimize side reactions, and maintain the chiral integrity of the final peptide. The carboxylic acid side chain of glutamic acid is typically protected, most commonly as a tert-butyl ester (OtBu), to prevent its participation in undesired reactions. However, even with side-chain protection, challenges such as pyroglutamate formation, especially when glutamic acid is at the N-terminus, can arise. This document provides a detailed guide to selecting the optimal coupling reagents for Fmoc-Glu(OtBu)-OH, complete with comparative data and detailed experimental protocols.

Common Coupling Reagents for Fmoc-Glu(OtBu)-OH

The choice of coupling reagent significantly impacts the success of peptide synthesis. The most common classes of coupling reagents used in Fmoc-SPPS are aminium/uronium salts, phosphonium salts, and carbodiimides, often used with additives.

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used. HATU is generally considered more reactive than HBTU, which can be advantageous for sterically hindered couplings.[1][2] A potential side reaction with these reagents is guanidinylation of the N-terminal amino group if the coupling reagent is used in excess.[3]

Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective and are less likely to cause guanidinylation compared to their aminium/uronium counterparts.

Carbodiimides: Diisopropylcarbodiimide (DIC) is a commonly used carbodiimide in SPPS. It is almost always used in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or, more recently, OxymaPure (ethyl (hydroxyimino)cyanoacetate) to suppress racemization and improve coupling efficiency.[4] The DIC/Oxyma combination is considered a safer alternative to reagents based on the potentially explosive HOBt.[4]

Potential Side Reactions

A primary concern when coupling glutamic acid, particularly at the N-terminus of a peptide, is the formation of a pyroglutamate residue. This intramolecular cyclization of the N-terminal glutamic acid leads to a truncated peptide. The risk of pyroglutamate formation is influenced by the coupling conditions and the duration of the N-terminal amine's exposure. While the use of the OtBu side-chain protecting group on glutamic acid generally prevents this side reaction during chain elongation, it can still occur at the N-terminus.

Comparative Data of Common Coupling Reagents

The following table summarizes the performance of commonly used coupling reagents. While specific quantitative data for the coupling of Fmoc-Glu(OtBu)-OH is not extensively available in the form of direct comparative studies, the following information is based on their general performance in SPPS and data from studies on other amino acids.

| Coupling Reagent/System | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |

| HATU | Aminium/Uronium Salt | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered couplings. | Higher cost, can cause guanidinylation of the free N-terminus if used in excess. |

| HBTU | Aminium/Uronium Salt | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU, potential for guanidinylation. |

| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | Safer alternative to HOBt-based reagents, cost-effective. | Slower reaction rates compared to aminium/uronium salts. |

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of Fmoc-Glu(OtBu)-OH using HATU, HBTU, and DIC/Oxyma. These protocols assume a starting resin with a free N-terminal amine.

Protocol 1: Coupling of Fmoc-Glu(OtBu)-OH using HATU

Materials:

-

Fmoc-Glu(OtBu)-OH

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with a free N-terminal amine

-

Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes.

-

If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

-

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Coupling of Fmoc-Glu(OtBu)-OH using HBTU

Materials:

-

Fmoc-Glu(OtBu)-OH

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with a free N-terminal amine

-

Standard SPPS washing solvents

Procedure:

-

Resin Preparation:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow for a pre-activation time of 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid mixture to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion with the Kaiser test.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

Protocol 3: Coupling of Fmoc-Glu(OtBu)-OH using DIC/Oxyma

Materials:

-

Fmoc-Glu(OtBu)-OH

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with a free N-terminal amine

-

Standard SPPS washing solvents

Procedure:

-

Resin Preparation:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

-

Coupling Reaction:

-

Add the amino acid/Oxyma solution to the resin.

-

Add DIC (3 equivalents) to the resin slurry.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time is generally longer for carbodiimide-mediated couplings compared to those with aminium/uronium salts.

-

Monitor the reaction progress with the Kaiser test.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3-5 times).

-

Visualizations

Caption: General mechanism of peptide bond formation.

Caption: Workflow for selecting a coupling reagent.

References

Application Notes and Protocols for Fmoc Deprotection of Glutamic Acid Residues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from glutamic acid (Glu) residues during solid-phase peptide synthesis (SPPS). Standard and alternative conditions are discussed to ensure high efficiency and minimize potential side reactions.

Introduction

The Fmoc group is a widely used protecting group for the α-amine of amino acids in SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. The standard method for Fmoc removal is treatment with a solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

For most amino acids, this process is straightforward. However, certain residues, including glutamic acid, can be susceptible to side reactions under standard deprotection conditions. The primary side reaction of concern for glutamic acid is the formation of a pyroglutamate residue at the N-terminus of the peptide chain. This can occur when the N-terminal glutamic acid's side-chain carboxyl group attacks the free α-amine, leading to cyclization and termination of the peptide chain. While less common than aspartimide formation from aspartic acid, it is a potential issue, especially in certain sequences. Another, less frequent, side reaction is the formation of a glutarimide.

These notes provide optimized protocols to mitigate these risks and ensure the successful synthesis of peptides containing glutamic acid.

Fmoc Deprotection Chemistry

The deprotection of the Fmoc group proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the amino acid. The excess piperidine also acts as a scavenger for the liberated DBF, preventing it from reacting with the newly deprotected amine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Potential Side Reactions with Glutamic Acid

Pyroglutamate Formation

This is the most common side reaction involving N-terminal glutamic acid. The free α-amine, after Fmoc deprotection, can perform a nucleophilic attack on the side-chain carboxyl group (even when protected), leading to the formation of a five-membered lactam ring, known as pyroglutamic acid. This reaction is irreversible and results in a terminated peptide chain.

Application Notes: Incorporating Fmoc-Glu-OH into Complex Peptide Sequences

Introduction

Glutamic acid (Glu) is a critical amino acid residue in many biologically active peptides and proteins, contributing to their structure, solubility, and function through its acidic side chain. In Solid-Phase Peptide Synthesis (SPPS), the most common strategy for incorporating glutamic acid is by using Nα-Fmoc-protected glutamic acid, where the side-chain carboxyl group is also protected to prevent unwanted reactions.[1][2] The most frequently used derivative is Fmoc-Glu(OtBu)-OH, which utilizes a tert-butyl (tBu) ester for side-chain protection.[1] This protection scheme is orthogonal; the base-labile Fmoc group is removed at each cycle with piperidine, while the acid-labile OtBu group is stable until the final cleavage from the resin with strong acid, typically trifluoroacetic acid (TFA).[2][3]

However, incorporating Fmoc-Glu-OH, especially into complex, long, or aggregation-prone sequences, presents unique challenges. These include potential side reactions like pyroglutamate formation at the N-terminus and difficulties in achieving complete coupling, particularly in sterically hindered or aggregating peptide chains. This document provides detailed protocols and strategies to overcome these challenges and successfully incorporate glutamic acid into complex peptide sequences.

Challenges and Mitigation Strategies

Side-Chain Protection and Orthogonality

The choice of the side-chain protecting group for glutamic acid is crucial for the success of the synthesis, especially when complex modifications like on-resin cyclization or site-specific labeling are required.

-

Standard Protection (OtBu): The tert-butyl ester is the default choice for most linear peptide syntheses due to its stability during the Fmoc-deprotection steps and its clean removal during the final TFA cleavage.

-

Orthogonal Protection (Allyl, etc.): For more complex peptides, alternative protecting groups that can be removed selectively without cleaving the peptide from the resin or removing other protecting groups are necessary.

-

Allyl (OAll) Esters: Stable to both TFA and piperidine, allyl esters can be selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄), enabling on-resin modifications such as side-chain lactamization.

-

2-Phenylisopropyl (O-2-PhiPr) Esters: These can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), which do not affect t-butyl-based protecting groups.

-

Common Side Reactions

Several side reactions can occur involving glutamic acid residues during SPPS, potentially leading to impurities and reduced yields.

-

Pyroglutamate (pGlu) Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization, where the N-terminal amine attacks the side-chain γ-carboxyl group, forming a five-membered pyroglutamate ring and eliminating a water molecule. This is particularly prevalent under the acidic conditions sometimes used during SPPS or cleavage.

-

Mitigation: Ensure rapid and efficient coupling of the subsequent amino acid to a newly deprotected N-terminal Glu to minimize the time it exists in its free amine state.

-

-

Aspartimide-like Formation: While more common with aspartic acid, glutamic acid can also form cyclic imide structures under basic conditions, such as during Fmoc deprotection with piperidine.

-

Mitigation: Using a milder base for deprotection or adding HOBt to the piperidine solution can suppress this side reaction. For particularly sensitive sequences, using 20% piperidine with 5% formic acid for Fmoc cleavage can be effective.

-

Difficult Sequences and Aggregation

Synthesizing long or hydrophobic peptides containing glutamic acid can be hampered by peptide chain aggregation on the solid support, leading to incomplete coupling and deprotection steps.

-

Mitigation Strategies:

-

Optimized Solvents: Using "magic mixtures" or alternative solvents like N-butylpyrrolidinone (NBP) can disrupt secondary structures and improve solvation.

-

Chaotropic Salts: Adding salts like LiCl to the coupling mixture can break up aggregates.

-

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations C-terminal to the problematic region can disrupt interchain hydrogen bonding and prevent aggregation.

-

Quantitative Data Summary

The success of incorporating this compound can be evaluated by coupling efficiency and the purity of the final crude peptide. The choice of coupling reagent and reaction conditions is critical, especially for challenging sequences.

| Peptide Sequence Type | Protecting Group | Coupling Reagent | Strategy | Typical Purity (Crude, by HPLC) | Notes |

| Standard Linear Peptide | Fmoc-Glu(OtBu)-OH | HBTU/DIPEA | Single Coupling (45 min) | > 95% | Standard, efficient incorporation. |

| Aggregation-Prone Sequence | Fmoc-Glu(OtBu)-OH | HATU/DIPEA | Double Coupling (2 x 60 min) | > 90% | Requires stronger activation and longer reaction times to overcome aggregation. |

| N-Terminal Glutamic Acid | Fmoc-Glu(OtBu)-OH | DIC/Oxyma | Single Coupling (60 min) | > 95% | Carbodiimide activation can reduce risks associated with pyroglutamate formation. |

| On-Resin Cyclization | Fmoc-Glu(OAll)-OH | PyBOP/HOBt/DIEA | Single Coupling (90 min) | > 85% | Allyl group allows for orthogonal deprotection and subsequent on-resin modification. |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Fmoc-Glu(OtBu)-OH Incorporation

This protocol describes a single cycle for adding a Fmoc-Glu(OtBu)-OH residue to a growing peptide chain on a solid-phase resin.

-

Resin Preparation:

-

Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for 10-12 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 40-60 minutes at room temperature.

-

Optional: To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (4 times) and then with dichloromethane (DCM) (3 times) to prepare for the next cycle.

-

Protocol 2: Cleavage and Global Deprotection

This protocol is used to cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups, including the OtBu group from glutamic acid.

-

Resin Preparation:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

-

CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

-